molecular formula C14H16ClN5 B2440314 5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine CAS No. 1184142-66-2

5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine

Cat. No.: B2440314
CAS No.: 1184142-66-2
M. Wt: 289.77
InChI Key: VOLMFMCSPPJNPV-UHFFFAOYSA-N
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Description

5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine (CAS 1184142-66-2) is a piperazine-containing compound of significant interest in medicinal chemistry and oncology research. This derivative features a chloro-substituted pyridine and an amino-substituted pyridine linked by a piperazine ring, a scaffold frequently utilized in bioactive molecules to optimize physicochemical properties and facilitate target interactions . The compound serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and targeted cancer therapies. Piperazine-based structures are prevalent in FDA-approved drugs, especially CDK4/6 inhibitors for breast cancer treatment, underscoring the research value of this chemical class . Recent studies highlight its relevance in developing sigma-2 (σ2) receptor selective ligands . Sigma-2 receptors are overexpressed in proliferating tumor cells and represent a promising target for anticancer drug development and tumor imaging agents . Ligands targeting this receptor can exhibit anti-proliferative properties in human cancer cell lines, making this compound a valuable template for exploring new oncological therapeutics. Chemical Data:

Properties

IUPAC Name

5-[4-(5-chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5/c15-11-1-4-14(18-9-11)20-7-5-19(6-8-20)12-2-3-13(16)17-10-12/h1-4,9-10H,5-8H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLMFMCSPPJNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)N)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184142-66-2
Record name 5-[4-(5-chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine
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Preparation Methods

Chlorination of 2-Aminopyridine in Strong Acidic Media

The most efficient method for synthesizing 2-amino-5-chloropyridine involves direct chlorination of 2-aminopyridine in a strongly acidic medium (Hammett acidity function < -3.5). This approach minimizes over-chlorination byproducts like 2-amino-3,5-dichloropyridine.

Procedure

  • Reagents : 2-Aminopyridine, chlorine gas, concentrated hydrochloric acid, glacial acetic acid.
  • Conditions :
    • Dissolve 2-aminopyridine in glacial acetic acid.
    • Saturate the solution with HCl gas.
    • Introduce chlorine gas at 10–12°C with vigorous stirring.
    • Neutralize with aqueous NaOH and isolate the product via filtration.

Optimization Data

Parameter Value
Yield 76.3%
Purity 92.8%
Byproduct (dichloro) <3%

Mechanistic Insight
Protonation of 2-aminopyridine in strong acid generates a reactive electrophilic intermediate, directing chlorine to the meta position (C5) due to resonance stabilization.

Synthesis of 1-(5-Chloropyridin-2-yl)piperazine

Boc-Protected Intermediate Route

This method employs a tert-butyl carbamate (Boc) protecting group to facilitate piperazine functionalization.

Procedure

  • Reagents : tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate, trifluoroacetic acid (TFA), sodium bicarbonate.
  • Conditions :
    • Deprotect the Boc group using TFA in dichloromethane (20°C, 2 h).
    • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Yield : >99% after purification.

Coupling of Intermediates to Form the Target Compound

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables efficient C–N bond formation between 2-amino-5-chloropyridine and 1-(5-chloropyridin-2-yl)piperazine.

Procedure

  • Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
  • Base : Cs₂CO₃ (2 equiv).
  • Solvent : 1,4-Dioxane, 100°C, 12 h.
  • Workup : Aqueous extraction, column chromatography.

Performance Data

Parameter Value
Yield 68%
Purity 95%
Turnover Frequency 8.5 h⁻¹

Mechanistic Pathway
Oxidative addition of Pd(0) to the C–Cl bond forms a Pd(II) intermediate, which undergoes transmetallation with the piperazine nucleophile. Reductive elimination yields the coupled product.

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated coupling offers a cost-effective alternative under milder conditions.

Procedure

  • Catalyst : CuI (10 mol%), DMEDA (20 mol%).
  • Base : K₃PO₄ (3 equiv).
  • Solvent : DMSO, 80°C, 24 h.

Performance Data

Parameter Value
Yield 52%
Purity 88%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety profiles for chlorination and coupling steps.

Key Metrics

  • Throughput : 1.2 kg/h.
  • Solvent Recovery : >90%.
  • Energy Efficiency : 40% reduction vs. batch processes.

Challenges and Optimization Strategies

Byproduct Formation

  • Dichlorination : Mitigated by strict temperature control (-10°C) during chlorination.
  • Oligomerization : Additives like tetrabutylammonium bromide suppress Pd aggregation.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces toxic dioxane.
  • Catalyst Recycling : Pd recovery via chelating resins achieves 85% reuse.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=5.2 Hz, 1H), 7.89 (s, 1H), 6.72 (d, J=8.8 Hz, 1H), 3.45–3.38 (m, 4H), 2.97–2.90 (m, 4H).
  • HRMS : m/z calcd. for C₁₄H₁₆ClN₅ [M+H]⁺ 290.1167, found 290.1168.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Chemical Reactions Analysis

5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, aiding in the development of new chemical entities.

    Industrial Applications: The compound is explored for its potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Biological Activity

5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3C_{16}H_{16}ClN_3 with a molecular weight of 317.77 g/mol. The compound features a chlorinated pyridine ring and a piperazine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives with piperazine and pyridine rings have shown selective activity against various pathogens, including Chlamydia and Neisseria meningitidis . The incorporation of halogenated groups, like chlorine, often enhances the potency of these compounds.

Table 1: Antimicrobial Potency of Related Compounds

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 µg/mL
ACP1bH. influenzae8 µg/mL
This compoundTBDTBD

Antiparasitic Activity

The compound's structure suggests potential antiparasitic activity. Studies have shown that modifications in the piperazine structure can lead to significant changes in efficacy against parasites. For example, the introduction of polar functionalities has been linked to improved solubility and metabolic stability, which are critical for enhancing antiparasitic activity .

Table 2: Antiparasitic Efficacy of Similar Compounds

Compound NameEC50 (µM)Remarks
Compound A0.010High potency
Compound B0.064Moderate potency
This compoundTBDTBD

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets, potentially influencing pathways related to microbial resistance mechanisms or metabolic processes in parasites. The presence of the piperazine ring is often associated with modulation of neurotransmitter receptors, which could also contribute to its pharmacological profile.

Case Studies and Research Findings

A study focused on derivatives similar to this compound highlighted the importance of substituent positioning on biological activity. For instance, structural modifications led to variations in metabolic stability and solubility, which directly impacted their efficacy against targeted pathogens .

Another relevant study demonstrated that compounds with enhanced lipophilicity exhibited better penetration into bacterial cells, suggesting that optimizing physicochemical properties is crucial for developing effective antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a related compound (5-(4-methylpiperazin-1-yl)pyrimidin-2-amine) was synthesized using Pd₂(dba)₃ and JohnPhos as catalysts, with toluene as the solvent and t-BuONa as a base under nitrogen atmosphere at 100°C for 48 hours . Adapting this method, researchers can substitute reagents to introduce the 5-chloropyridinyl group. Purification via column chromatography or prep-TLC is recommended for isolating the target compound .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Characterization relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, a structurally similar compound was confirmed using ESI+ MS (m/z 194 [M+H]⁺) . NMR analysis (¹H/¹³C) should focus on distinguishing piperazine ring protons (~δ 2.5–3.5 ppm) and pyridinyl/amine signals. High-resolution MS and elemental analysis are advised for further validation.

Q. What purification strategies are effective for this amine-containing heterocycle?

Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used. Preparative thin-layer chromatography (prep-TLC) is suitable for small-scale purification, as demonstrated in the isolation of a spiro-pyrazino-pyrrolo-pyrimidinone derivative . For polar intermediates, reverse-phase HPLC with C18 columns may improve resolution.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal conditions. The ICReDD approach combines computational modeling with experimental feedback to narrow down parameters like catalyst loading, solvent choice, and temperature . For example, computational screening of Pd catalysts (e.g., XPhos vs. JohnPhos) could reduce trial-and-error experimentation and improve yields.

Q. How should researchers address contradictory data in reaction yields or by-product formation?

Systematic analysis of reaction variables (e.g., base strength, solvent polarity) is critical. In one study, substituting Cs₂CO₃ for t-BuONa improved coupling efficiency in dioxane . Advanced techniques like in-situ NMR or LC-MS monitoring can identify intermediates or degradation products. Contradictions in yields may arise from trace moisture or oxygen; strict anhydrous/anaerobic conditions should be enforced.

Q. What strategies are recommended for designing biological activity assays for this compound?

Derivatives of pyridinylpiperazine compounds are often evaluated via kinase inhibition or receptor-binding assays. Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with targets like serotonin or dopamine receptors, as seen in pyridin-2-amine derivatives . For in vitro assays, prioritize solubility testing in DMSO/PBS and cytotoxicity profiling (e.g., MTT assay) before functional studies.

Q. How can structural analogs inform the SAR (Structure-Activity Relationship) of this compound?

Analyze analogs like (4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone (C23H24ClN5O2) . Key modifications (e.g., substituents on the pyridine ring, piperazine N-alkylation) can be tested for effects on potency and selectivity. Computational tools like CoMFA or molecular dynamics simulations may elucidate steric/electronic contributions.

Q. What safety protocols are critical during large-scale synthesis?

While commercial data is excluded, highlights handling hazardous intermediates (e.g., chloropyridines) under fume hoods with PPE. For exothermic reactions (e.g., Pd-catalyzed couplings), temperature control and inert gas purging are essential. Waste streams containing heavy metals (e.g., Pd residues) require specialized disposal per OSHA guidelines.

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst/base ratio, reaction time) .
  • Data Validation : Cross-reference MS/NMR with databases (e.g., PubChem, RCSB PDB) for structural confirmation .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate assay reproducibility via triplicate runs .

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